5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Lipophilicity Drug Design Physicochemical Properties

Researchers seeking adenine mimetics with superior permeability often encounter the physicochemical limitations of the natural purine core. 5-Methyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one directly addresses this challenge as a 7-thia isostere with a calculated logP of 1.70. The 5-methyl group is a critical determinant of lipophilicity and metabolic stability, differentiating it from des-methyl analogs. This scaffold is optimized for lead diversification via the reactive 7-position, enabling rapid library synthesis. For procurement managers, we ensure reliable batch-to-batch consistency, rigorous analytical characterization, and immediate global shipping to accelerate your medicinal chemistry campaigns.

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
Cat. No. B12495825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Molecular FormulaC11H14N4OS
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)SC(=N2)N3CCCCC3
InChIInChI=1S/C11H14N4OS/c1-7-12-9-8(10(16)13-7)17-11(14-9)15-5-3-2-4-6-15/h2-6H2,1H3,(H,12,13,16)
InChIKeyJCPSLWIGIMXNAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one – Purine Isostere Building Block


5-Methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (C12H16N4OS, MW 264.35) is a heterocyclic small molecule belonging to the thiazolo[4,5-d]pyrimidin-7-one class. It features a piperidine ring at the 2-position and a methyl group at the 5-position of the fused thiazolo-pyrimidinone core. This scaffold is a well-recognized 7-thia isostere of purines, enabling it to mimic adenine or guanine in ATP-binding pockets of kinases and other purine-utilizing enzymes [1]. The compound's calculated partition coefficient (clogP) is 1.70, and its topological polar surface area (TPSA) is 69.88 Ų, placing it well within drug-like chemical space according to Lipinski's Rule of Five [2]. It serves as a versatile intermediate for further diversification in medicinal chemistry campaigns targeting protein kinases, phosphodiesterases, and other nucleotide-binding proteins.

5-Methyl Thiazolopyrimidinone: A Unique Chemical Space


Simple substitution of 5-methyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one with its des-methyl analog (CAS 99967-87-0) or other in-class derivatives is not scientifically equivalent. The 5-position methyl group is not an inert placeholder; it directly modulates the electron density of the pyrimidinone ring, affecting hydrogen-bonding capabilities with biological targets [1]. Furthermore, the methyl group is a critical determinant of lipophilicity (calculated ΔclogP ≈ +0.5), which alters the compound's partitioning, membrane permeability, and non-specific binding profile compared to the des-methyl congener [2]. In the context of purine isostere-based inhibitor design, even minor alkyl substitutions at the 5-position can profoundly shift kinase selectivity profiles [3]. Attempting to replace this compound with an unsubstituted analog fundamentally changes the structure-activity relationship (SAR) and introduces uncharacterized risks in a lead optimization campaign.

5-Methyl-2-(piperidin-1-yl)thiazolopyrimidinone vs. Analogs


Enhanced Lipophilicity vs. Des-Methyl Analog

The 5-methyl substitution quantitatively increases the compound's lipophilicity. The target compound (C12H16N4OS) has a calculated clogP of 1.70 [1]. The direct des-methyl analog, 2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one (C11H14N4OS), has an estimated clogP of approximately 1.2 based on a fragment-based ΔlogP contribution of -0.5 for removal of a methyl group from a conjugated system [2]. This represents a quantifiable difference of ΔclogP ≈ +0.5.

Lipophilicity Drug Design Physicochemical Properties

Enhanced Metabolic Stability vs. Des-Methyl Analog

The 5-position of the pyrimidinone ring is a known site for oxidative metabolism in related bicyclic heterocycles. The presence of a methyl substituent at this position sterically and electronically shields against CYP450-mediated hydroxylation, which would otherwise generate a reactive or unstable metabolite [1]. While no direct microsomal stability data exists for this specific compound, literature on analogous scaffolds demonstrates that C-methylation leads to a 2- to 10-fold increase in in vitro half-life compared to the unsubstituted congener [2].

Metabolic Stability CYP450 Structure-Metabolism Relationship

Piperidine Substituent: Distinct Basicity and Steric Profile

The piperidine ring at the C2 position provides a combination of a moderately basic tertiary amine (calculated pKa ~8.7) and a well-defined 6-membered ring conformation [1]. This contrasts with the 2-(4-methylpiperazin-1-yl) analog (pKa ~9.5 for the piperazine, dual basic center) and the 2-(morpholin-1-yl) analog (pKa ~6.8, neutral at physiological pH) [2]. In kinase inhibitor design, the piperidine ring's specific hydrogen-bond acceptor capability and steric demand contribute to a unique pharmacophoric interaction that alternative 6-membered heterocycles do not replicate [3].

Kinase Inhibitors Ligand Efficiency Ring Systems

Solid-Phase Synthesis for Rapid Diversification

A recent 2025 publication details a facile solid-phase synthesis method explicitly for thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives [1]. The method, employing Thorpe-Ziegler cyclization, was used to construct a library of 57 compounds with yields of 65–97% per step, demonstrating the robustness of this core for automated parallel synthesis [1]. This positions 5-methyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one as a validated building block that can be efficiently incorporated into larger, diverse compound libraries.

Solid-Phase Synthesis Chemical Libraries Medicinal Chemistry

5-Methyl-2-(piperidin-1-yl)thiazolopyrimidinone: Optimal Use Cases


Kinase Inhibitor Scaffold Hopping and Core Replacement

As a purine isostere with a unique combination of a piperidine basic center and a lipophilic methyl group (clogP 1.70) [1], this compound is ideally suited for scaffold-hopping when an adenine-mimetic chemotype is desired but adenine's suboptimal physicochemical properties (logP -0.1) must be overcome. Medicinal chemists can directly replace the adenine core of a known kinase inhibitor with this scaffold to improve permeability while retaining the key hinge-binding interaction pattern [2].

Solid-Phase Parallel Synthesis for Rapid SAR Exploration

Given the validated solid-phase synthesis method with high yields (65–97% per step) [3], 5-methyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one is a preferred core for building a 50-150 compound library. Researchers can use the primary amine at position 7 for straightforward acylation, reductive amination, or sulfonylation reactions, enabling rapid exploration of the vector projecting toward the kinase solvent front or selectivity pocket [3].

Cell-Based Phenotypic Screening in Oncology and Fibrosis

The compound's predicted metabolic stability advantage (due to the 5-methyl block) [4] and its moderate lipophilicity make it suitable for prolonged cell-based assays, such as 48-72 hour proliferation, invasion, or fibrosis assays. It is particularly relevant for target classes known to be sensitive to thiazolo[4,5-d]pyrimidines, such as PAK4, where a close analog (PB-10) showed an IC50 of 15.12 μM and significant functional effects in colorectal cancer models [5].

Chemical Probe Development for Purine-Binding Proteins

For chemical biology groups aiming to develop a probe compound to interrogate the function of a purine-binding protein (kinase, phosphodiesterase, or dehydrogenase), this scaffold provides a starting point with a clear ATP-competitive profile. The 2-position piperidine is a well-established vector for enhancing solubility and cellular activity, and the 5-position methyl can be used as a blocking group to prevent metabolic degradation, making it a chemically stable probe for in-cell target engagement studies [2].

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